![molecular formula C16H17NO2S B5155609 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide](/img/structure/B5155609.png)
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.
作用機序
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide targets BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which promote cell survival and proliferation. Inhibition of BTK by 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide leads to the suppression of these pathways, resulting in apoptosis of B-cells.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been shown to be highly selective for BTK, with minimal off-target effects. The compound has a long half-life, allowing for once-daily dosing. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system lymphomas. In preclinical models, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been shown to induce apoptosis of B-cells and inhibit tumor growth.
実験室実験の利点と制限
One advantage of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is its high selectivity for BTK, which allows for more specific targeting of B-cell malignancies. The long half-life of the compound also simplifies dosing schedules in preclinical models. However, one limitation of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is its relatively low solubility in water, which can make formulation and administration challenging.
将来の方向性
For 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide include exploring its potential in combination with other targeted therapies and investigating its role in other B-cell malignancies and autoimmune diseases.
合成法
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide involves the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid with 2-thienylmethylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product. The overall yield of the synthesis is around 40%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been extensively studied in preclinical models and has shown promising results in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. The compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is currently in clinical trials for the treatment of B-cell malignancies, and the results so far have been encouraging.
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(17-10-15-5-2-8-20-15)11-19-14-7-6-12-3-1-4-13(12)9-14/h2,5-9H,1,3-4,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEKDNDAGHTXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(thiophen-2-ylmethyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。